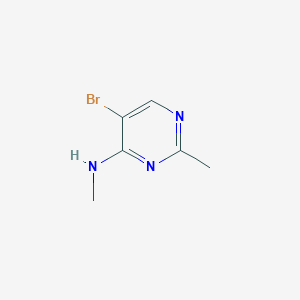

5-bromo-N,2-dimethylpyrimidin-4-amine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Academic Research

The pyrimidine scaffold holds a privileged position in chemistry and biology. researchgate.net Its most fundamental role is as a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. researchgate.net This natural prevalence has established pyrimidines as a key area of academic inquiry. researchgate.net

Beyond their role in genetics, the pyrimidine ring is found in essential vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netpharmaguideline.com This widespread presence in biomolecules has inspired extensive research, leading to the discovery that pyrimidine derivatives possess a vast range of biological activities. researchtrend.net Consequently, the pyrimidine skeleton is a focal point in medicinal chemistry for the development of new therapeutic agents. researchtrend.netresearchgate.net The structural versatility of the pyrimidine ring allows for modification at multiple positions (2, 4, 5, and 6), enabling chemists to create diverse libraries of compounds for biological screening. mdpi.com This has led to the development of pyrimidine-based compounds with applications as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchtrend.netnih.gov The continuous exploration of pyrimidine scaffolds in academic research underscores their immense potential for discovering novel molecules with significant scientific and therapeutic impact. researchgate.net

Overview of Substituted Pyrimidine Architectures in Synthetic Chemistry

The functionalization of the pyrimidine core is a central theme in modern synthetic chemistry. The arrangement and nature of substituents on the pyrimidine ring dictate the molecule's steric, electronic, and physicochemical properties, which in turn influence its reactivity and biological function. Common synthetic strategies, such as the Biginelli reaction, provide efficient pathways to construct the core pyrimidine ring from simple precursors. nih.gov

Once the basic scaffold is formed, further modifications can be introduced. Halogenation, for instance, is a critical transformation. Introducing a halogen atom, such as bromine, not only modifies the electronic nature of the ring but also provides a "handle" for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org This allows for the attachment of a wide array of aryl or alkyl groups, dramatically increasing molecular complexity.

Amination is another key modification. The introduction of amino groups provides sites for hydrogen bonding, which is often crucial for molecular recognition at biological targets. The reactivity of the pyrimidine ring is heavily influenced by its substituents; electrophilic substitution typically occurs at the 5-position, which is the least electron-deficient carbon atom. wikipedia.org The development of novel synthetic methods to create specifically substituted pyrimidine architectures remains an active field of research, driven by the demand for new materials and pharmacologically active compounds. nih.govchinesechemsoc.org

Contextualization of 5-bromo-N,2-dimethylpyrimidin-4-amine within Nitrogen-Containing Heterocyclic Systems

This compound is a polysubstituted pyrimidine that embodies several key structural features common in modern chemical research. Its structure can be deconstructed to understand its significance within the broader context of nitrogen-containing heterocycles.

Pyrimidine Core : As a pyrimidine, it belongs to a class of compounds with proven importance in biological systems and medicinal chemistry. ingentaconnect.com

Halogenation (5-bromo) : The bromine atom at the C5 position is a significant feature. Halogenation of the pyrimidine ring influences the molecule's electronic properties and structure. nih.gov The electronegativity of the bromine atom makes the ring more electron-deficient. Furthermore, this bromo-substituent serves as a versatile synthetic handle for building more complex molecules through metal-catalyzed cross-coupling reactions.

Substitution Pattern (2-methyl and 4-N-methylamino) : The molecule features a methyl group at the C2 position and a methylamino group at the C4 position. The 2-methyl group can influence the compound's solubility and steric profile. The 4-amino group is a common feature in bioactive pyrimidines, often acting as a hydrogen bond donor or acceptor. The additional N-methylation on this amino group fine-tunes its basicity and lipophilicity.

This specific combination of a pyrimidine core, a halogen for synthetic utility, and substituted amino and methyl groups places this compound as a characteristic example of a modern building block in synthetic and medicinal chemistry. It is designed for potential use in the construction of more elaborate target molecules for research purposes.

Below are the physicochemical properties of a closely related structural isomer, 5-bromo-N,N-dimethylpyrimidin-2-amine.

| Property | Value |

| Molecular Formula | C6H8BrN3 |

| Monoisotopic Mass | 200.99016 Da |

| XlogP (predicted) | 1.4 |

| Predicted CCS ([M+H]+, Ų) | 130.4 |

| Data sourced from PubChem uni.lu |

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8BrN3 |

|---|---|

Molekulargewicht |

202.05 g/mol |

IUPAC-Name |

5-bromo-N,2-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C6H8BrN3/c1-4-9-3-5(7)6(8-2)10-4/h3H,1-2H3,(H,8,9,10) |

InChI-Schlüssel |

ARNGELLQFKEKJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=N1)NC)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Bromo N,2 Dimethylpyrimidin 4 Amine and Analogues

Precursor Synthesis and Halogenation Strategies for Pyrimidine (B1678525) Derivatives

The construction of the functionalized pyrimidine scaffold begins with the synthesis of a stable precursor, which is then subjected to halogenation. The order of these steps—ring formation followed by bromination or the use of a pre-brominated building block—is a key strategic consideration.

Direct Bromination Approaches for Pyrimidine Rings

The introduction of a bromine atom at the C-5 position of a pyrimidine ring is a common transformation, typically achieved through electrophilic halogenation. The reactivity of the pyrimidine ring towards electrophiles is influenced by the existing substituents. Electron-donating groups, such as amino or hydroxyl moieties, activate the ring, facilitating bromination at the electron-rich C-5 position.

A variety of brominating agents have been employed for this purpose. Traditional methods may use elemental bromine (Br₂) often in a solvent like acetic acid or with a Lewis acid catalyst. nih.gov However, modern synthesis often favors reagents that are easier to handle and more selective. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrimidines, typically in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can smoothly brominate pyrimidine derivatives in solvents such as dichloromethane or acetonitrile. nih.govfiu.edu The efficiency of these reactions can sometimes be enhanced by the addition of Lewis acids. fiu.edu For pyrimidines that are less reactive, harsher conditions or the use of a hydrogen halide addition salt in a solvent like nitrobenzene with bromine at elevated temperatures may be necessary. google.com

Table 1: Common Reagents for Direct Bromination of Pyrimidine Rings

| Reagent | Abbreviation | Typical Conditions | Reference(s) |

|---|---|---|---|

| Elemental Bromine | Br₂ | Acetic Acid or Water | nih.gov |

| N-Bromosuccinimide | NBS | DMF or Ionic Liquids | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | CH₂Cl₂, CH₃CN, or DMF | nih.govfiu.edu |

| Pyridinium Tribromide | - | - | researchgate.net |

Cyclocondensation Routes to Substituted Pyrimidines

The fundamental pyrimidine ring system is most commonly constructed via cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors. The Pinner synthesis, first reported in 1884, is a classic and versatile method that involves the condensation of a 1,3-dicarbonyl compound (like a β-ketoester or malonic ester) with an amidine. slideshare.netwikipedia.org This reaction can be catalyzed by either acid or base and is a foundational route to a wide array of substituted pyrimidines. slideshare.net

The general principle involves combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Besides amidines, other N-C-N building blocks like urea, thiourea, or guanidine can be condensed with β-dicarbonyl compounds to yield 2-pyrimidinones, 2-thiouracils, or 2-aminopyrimidines, respectively. wikipedia.org

Modern variations of these cyclocondensation reactions often fall under the category of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. bohrium.com The Biginelli reaction, for instance, is a well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. tandfonline.com These MCRs are highly valued for their efficiency and ability to generate diverse molecular libraries. nih.govacs.org

Amination and Alkylation Routes for Pyrimidine Core Structures

Once a suitably substituted pyrimidine core, such as a halogenated pyrimidine, is synthesized, the next steps involve the precise installation of the amino and methyl groups.

Introduction of Substituted Amino Functionalities at Pyrimidine Position 4

The introduction of the N-methylamino group at the C-4 position of the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this common strategy, a precursor such as 5-bromo-2-methyl-4-chloropyrimidine would be reacted with methylamine. The chlorine atom at the C-4 position (and C-6) of the pyrimidine ring is significantly more reactive towards nucleophilic attack than the one at the C-2 position. researchgate.net

This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex. The reaction is generally regioselective, favoring substitution at C-4. researchgate.net The reaction can be carried out in various solvents, and sometimes under acidic conditions, particularly when using less nucleophilic amines like anilines. preprints.orgnih.gov For primary aliphatic amines like methylamine, the reaction often proceeds readily, sometimes without the need for a catalyst.

Table 2: Example of Regioselective Amination

| Precursor | Nucleophile | Position of Substitution | Key Feature | Reference(s) |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine derivatives | Secondary aliphatic amines | C-4 | High regioselectivity, often Pd-catalyzed | acs.org |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | C-4 | Acid-promoted, water as solvent enhances rate | preprints.orgnih.gov |

| 4-Chloropyridine | Primary and secondary amines | C-4 | Formation of 4-aminopyridines | researchgate.net |

Regioselective Methylation of Pyrimidine Scaffolds

The final step in the synthesis of 5-bromo-N,2-dimethylpyrimidin-4-amine involves the introduction of methyl groups. The target molecule has two methyl groups: one at the C-2 position and another on the exocyclic nitrogen atom (N-methylation). These methylations can be accomplished at different stages of the synthesis.

The C-2 methyl group can be incorporated from the start by using acetamidine in a Pinner-type cyclocondensation. Alternatively, if a different precursor is used, methylation of the pyrimidine ring itself can be performed, although achieving regioselectivity can be challenging.

N-methylation of the exocyclic amino group to form the final N-methylamino substituent is a standard transformation. However, selective N-alkylation versus O-alkylation can be a challenge in pyrimidone systems. scientificupdate.com For a pre-formed 4-aminopyrimidine, direct methylation can be achieved using methylating agents like methyl iodide or dimethyl sulfate. In some cases, specialized reagents are used to ensure high selectivity for N-methylation over competing reactions at the ring nitrogens. For instance, liquid-phase methylation of certain pyrimidinones has been achieved with high regioselectivity using methanol over a HY-Zeolite catalyst. tandfonline.com

Advanced Synthetic Protocols and Optimization in Heterocyclic Chemistry

The field of heterocyclic synthesis is continually evolving, with a focus on improving efficiency, selectivity, and sustainability. Advanced protocols applicable to the synthesis of pyrimidine derivatives include catalyst-driven multicomponent reactions and the use of microwave irradiation.

Iridium-pincer complexes have been shown to catalyze a novel, regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, producing highly substituted pyrimidines with excellent yields. nih.govacs.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of acid chlorides with alkynes, also provide a modern route to pyrimidine precursors. growingscience.com

Microwave-assisted organic synthesis has become a powerful tool for accelerating reaction rates and improving yields. orientjchem.org The rapid and intense heating provided by microwaves can significantly reduce reaction times for cyclocondensation reactions, such as the Biginelli reaction, often allowing them to proceed in minutes rather than hours and sometimes under solvent-free conditions. tandfonline.comorientjchem.org This technology is broadly applicable to many steps in heterocyclic synthesis, including the formation of fused pyrimidine systems. orientjchem.orgresearchgate.net

Catalytic Approaches in Pyrimidine Synthesis

The synthesis of this compound typically proceeds through a multi-step pathway, often commencing with a more readily available brominated pyrimidine precursor. Catalytic methods are instrumental in achieving high efficiency and selectivity in the introduction of the methyl and dimethylamino functionalities.

A common precursor for such syntheses is 5-bromo-2,4-dichloropyrimidine. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, which can be exploited for selective substitution. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity has been observed in reactions of similar compounds, such as the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which predominantly yields 5-bromo-2-chloro-6-methylpyrimidin-4-amine.

One plausible catalytic route to this compound involves a sequential substitution. The first step would be the selective reaction of 5-bromo-2,4-dichloropyrimidine with methylamine at the C4 position, followed by the reaction with dimethylamine at the C2 position. However, to achieve the target molecule's specific substitution pattern (a methyl group at C2 and a dimethylamino group at C4), a more tailored approach is necessary.

A more likely synthetic strategy would start from a precursor like 5-bromo-2-methyl-4-chloropyrimidine. The synthesis of this intermediate can be achieved through various methods. Once obtained, the crucial step is the catalytic amination of the 4-chloro position with dimethylamine.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, and it is well-suited for the amination of chloro-substituted pyrimidines. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | The active Pd(0) species is generated in situ and participates in the catalytic cycle. |

| Phosphine Ligand | Xantphos, tBuBrettPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the deprotonation of the intermediate complex. |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction to occur. |

The reaction mechanism involves the oxidative addition of the chloropyrimidine to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. For electron-deficient heteroaromatic chlorides, like the pyrimidine system, specific ligands have been developed to promote high yields.

Ruthenium-Catalyzed N-Methylation:

While the primary amino group can be introduced via direct amination with dimethylamine, an alternative strategy for introducing the N-methyl group on a primary amine involves catalytic N-methylation. Ruthenium complexes have proven to be effective catalysts for the N-methylation of amines using methanol as a C1 source under relatively weak basic conditions. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction of the imine with the captured hydrogen.

Process Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of the reaction process to ensure safety, cost-effectiveness, and sustainability. For the synthesis of this compound, several factors are key to developing a scalable process.

Key Optimization Parameters:

Catalyst Loading and Cost: Minimizing the loading of the expensive palladium catalyst is a primary goal in process optimization. High-turnover catalysts and efficient ligand systems are sought to reduce costs. The potential for catalyst recycling is also a significant consideration.

Solvent and Reagent Selection: The use of environmentally benign solvents and reagents is increasingly important. The toxicity, flammability, and disposal costs of solvents are critical factors. The choice of base can also affect the reaction's efficiency and the work-up procedure.

Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential for maximizing yield and minimizing the formation of byproducts. The use of flow chemistry can offer advantages in terms of heat and mass transfer, leading to better control and higher throughput.

Purification: Developing a robust and scalable purification method is critical. Crystallization is often preferred over chromatography at a large scale due to its lower cost and solvent consumption.

Safety Assessment: A thorough evaluation of the reaction's thermal stability and potential hazards is mandatory for safe scale-up.

Data-Driven Optimization:

Modern process development often employs statistical methods like Design of Experiments (DoE) to systematically explore the effects of multiple variables on the reaction outcome. This approach allows for the efficient identification of optimal reaction conditions.

| Variable | Range Explored (Example) | Impact on Yield/Purity |

| Temperature (°C) | 80 - 120 | Higher temperatures can increase reaction rate but may lead to decomposition. |

| Catalyst Loading (mol%) | 0.1 - 2.0 | Lower loading is desirable for cost, but may require longer reaction times. |

| Base Equivalence | 1.1 - 2.0 | Excess base can drive the reaction to completion but may complicate work-up. |

| Ligand to Palladium Ratio | 1:1 - 2:1 | The optimal ratio depends on the specific ligand and substrate. |

By systematically varying these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring a reliable supply of this important chemical compound for its various applications.

Chemical Reactivity and Derivatization Pathways of 5 Bromo N,2 Dimethylpyrimidin 4 Amine

Halogen-Mediated Cross-Coupling Reactions

The presence of a bromine atom at the C-5 position of the pyrimidine (B1678525) ring is a key feature for engaging in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating biaryl compounds. nih.gov In this reaction, the bromine atom of 5-bromo-N,2-dimethylpyrimidin-4-amine can be coupled with a variety of organoboron compounds, such as arylboronic acids, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of palladium catalyst, often one with bulky phosphine (B1218219) ligands, is crucial for achieving high efficiency and broad substrate scope. libretexts.orgnih.gov These reactions are valued for their tolerance of a wide range of functional groups and often provide good yields of the desired products. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-Aryl-N,2-dimethylpyrimidin-4-amine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine mdpi.com |

Nucleophilic Aromatic Substitution on Brominated Pyrimidines

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the halogenated position. wikipedia.orgnih.gov The bromine atom at C-5 of this compound can be displaced by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate, which then expels the bromide ion to restore aromaticity. youtube.com The rate of this reaction is influenced by the strength of the nucleophile and the electronic properties of the pyrimidine ring.

Reactivity of Amine and Methyl Substituents on the Pyrimidine Ring

The amino and methyl groups on the pyrimidine ring also offer sites for further chemical modification, allowing for the synthesis of a diverse array of derivatives.

Functionalization of the Amino Group via Alkylation and Acylation

The secondary amine group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. Acylation, the introduction of an acyl group, is typically performed using acyl chlorides or anhydrides. These reactions provide a straightforward method to introduce a variety of substituents onto the amino nitrogen, thereby modifying the steric and electronic properties of the molecule. For instance, the reaction of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov

Transformations Involving Methyl Groups (e.g., Oxidation)

The methyl groups on the pyrimidine ring, particularly the one at the C-2 position, can be susceptible to oxidation under certain conditions. researchgate.net The oxidation of methyl groups on heterocyclic rings can lead to the formation of aldehydes, carboxylic acids, or other oxygenated functionalities. researchgate.net The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For example, alkyl-substituted pyrimidines can undergo oxidation with reagents like potassium permanganate (B83412) (KMnO₄) to yield carboxylic acids. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Scaffold

The pyrimidine ring itself exhibits a distinct reactivity pattern towards electrophilic and nucleophilic attack. Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is considered π-deficient. wikipedia.org This electronic characteristic makes electrophilic aromatic substitution (EAS) more difficult compared to benzene, while it facilitates nucleophilic aromatic substitution (NAS). wikipedia.org

Electrophilic substitution on the pyrimidine ring, when it does occur, generally happens at the C-5 position, which is the most electron-rich position in the ring. wikipedia.org However, the presence of activating groups can influence the position of substitution.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to attack by strong nucleophiles. Nucleophilic attack can occur at the carbon atoms, particularly at positions C-2, C-4, and C-6, which are ortho or para to the ring nitrogens. wikipedia.org Quaternization of one of the ring nitrogen atoms can further enhance the reactivity of the pyrimidine ring towards nucleophiles. wur.nl

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 5-Aryl-N,2-dimethylpyrimidin-4-amine |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

| 5-Aryl-2-methylpyridin-3-amine |

| 5-bromo-2-methylpyridin-3-amine |

Heterocyclic Ring Transformations and Rearrangements

The pyrimidine core of this compound is a versatile scaffold that can, under appropriate conditions, undergo significant structural modifications, leading to the formation of different heterocyclic systems. These reactions, which involve the cleavage and reformation of bonds within the pyrimidine ring, are fundamental in heterocyclic chemistry for generating molecular diversity. While specific documented examples for this compound are not extensively reported in publicly accessible literature, its reactivity can be reliably inferred from established chemical principles and the behavior of closely related 5-bromopyrimidine (B23866) analogues. The primary pathways for such transformations include condensations to form fused bicyclic systems and classical molecular rearrangements.

One of the most significant ring transformation pathways for substituted pyrimidines is the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These structures are of considerable interest in medicinal chemistry as purine (B94841) bioisosteres. nih.govnih.gov The synthesis of a pyrazolo[3,4-d]pyrimidine core from a 5-bromopyrimidine derivative typically involves a condensation reaction with hydrazine (B178648) or its substituted derivatives.

In a characteristic reaction, the 5-bromopyrimidine scaffold reacts with hydrazine hydrate (B1144303). The process generally involves an initial nucleophilic substitution, followed by an intramolecular cyclization. For a substrate like this compound, this transformation would lead to the formation of a fused pyrazole (B372694) ring. The reaction proceeds via an initial displacement, likely of the 4-(methylamino) group by hydrazine, to form a 4-hydrazinyl-5-bromopyrimidine intermediate. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazinyl group attacks the C5 position, displacing the bromide and forming the pyrazole ring. The result is a bicyclic pyrazolo[3,4-d]pyrimidine system. This type of cyclization is a well-established method for creating fused N-heterocycles from appropriately substituted pyrimidines. semanticscholar.orgrsc.org

Table 1: Plausible Transformation of this compound to a Pyrazolo[3,4-d]pyrimidine Derivative

| Starting Material | Reagents & Conditions | Putative Intermediate | Final Product | Reaction Type |

| This compound | Hydrazine hydrate (NH₂NH₂·H₂O), Reflux in a high-boiling solvent (e.g., n-butanol or ethylene (B1197577) glycol) | 5-bromo-4-hydrazinyl-2-methylpyrimidine | 2,N-dimethyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | Condensation / Intramolecular Cyclization |

Another important class of reactions involving the pyrimidine ring is skeletal rearrangements, with the Dimroth rearrangement being a canonical example. wikipedia.org The Dimroth rearrangement involves the isomerization of a heterocyclic compound through a ring-opening and subsequent ring-closing sequence, leading to the exchange of an endocyclic and an exocyclic heteroatom. wikipedia.org This rearrangement is typically observed in N-substituted iminopyrimidines and related systems, often under basic, acidic, or thermal conditions. researchgate.net

The classic Dimroth rearrangement mechanism proceeds via the addition of a nucleophile (like a hydroxide (B78521) ion in basic media) to the pyrimidine ring, which induces ring fission to form an open-chain intermediate. wikipedia.org Rotation around the single bonds in this intermediate allows for re-cyclization in a different orientation, resulting in an isomerized pyrimidine structure where atoms have switched positions. While this compound does not fit the typical substrate profile for a classic Dimroth rearrangement (e.g., a 1-alkyl-2-iminopyrimidine), related isomerizations driven by the pursuit of greater thermodynamic stability can occur, particularly at elevated temperatures or under catalytic conditions. researchgate.net Such rearrangements are crucial for understanding potential isomeric impurities and alternative reaction pathways in the synthesis of complex pyrimidine derivatives.

Table 2: General Mechanism of the Dimroth Rearrangement in a Pyrimidine System

| Step | Description | Generic Structure |

| 1. Nucleophilic Attack | A nucleophile (e.g., OH⁻) attacks an electrophilic carbon of the pyrimidine ring. | An N-alkyl-imino-pyrimidine is attacked by a hydroxide ion. |

| 2. Ring Opening | The C-N bond cleaves, resulting in a linear, open-chain intermediate. | A hemiaminal intermediate opens to form an aminoaldehyde derivative. |

| 3. Bond Rotation & Tautomerization | The open-chain intermediate undergoes conformational changes through bond rotation. | The molecule reorients to bring the terminal amino group into proximity with the aldehyde. |

| 4. Ring Closure | Intramolecular condensation occurs as the terminal amino group attacks the carbonyl carbon, forming a new ring. | A new hemiaminal is formed. |

| 5. Dehydration/Deprotonation | Elimination of water and deprotonation yields the rearranged, thermodynamically more stable pyrimidine product. | The final rearranged 2-alkylaminopyrimidine is formed. |

Beyond these major pathways, pyrimidine rings can be induced to transform into other heterocyclic structures, such as 1H-imidazoles, although these reactions are less common and typically require specific reagents and functionalities. For instance, studies on related 5-aminopyrimidin-4(3H)-ones have shown that treatment with oxidative metal salts in alcoholic solvents can facilitate a ring contraction to yield 2-alkoxy-1H-imidazoles. rsc.org This highlights the potential, albeit under specific and often harsh conditions, for the pyrimidine core to be fundamentally altered into five-membered heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo N,2 Dimethylpyrimidin 4 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-bromo-N,2-dimethylpyrimidin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The anticipated signals would include a singlet for the C6-H proton on the pyrimidine (B1678525) ring, a singlet for the N-methyl protons, and a singlet for the C2-methyl protons. The chemical shifts of these protons would be influenced by the electronic effects of the bromine atom and the amino and methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Distinct signals are expected for the four carbon atoms of the pyrimidine ring and the two methyl carbons. The chemical shifts of the ring carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the bromine (C5) would exhibit a characteristic shift, while the carbons adjacent to the nitrogen atoms (C2, C4, and C6) would also have predictable chemical shift ranges.

Advanced 2D NMR Techniques: To confirm the assignments made from 1D NMR spectra, several 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, for this specific molecule, where most protons are expected to be singlets, its utility might be limited to identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the geometry of the molecule.

Expected ¹H and ¹³C NMR Data (Illustrative)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C6-H | ~8.0-8.5 | ~155-160 |

| N-CH₃ | ~3.0-3.5 | ~25-30 |

| C2-CH₃ | ~2.5-3.0 | ~20-25 |

| C2 | - | ~160-165 |

| C4 | - | ~158-163 |

| C5 | - | ~95-105 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometric Techniques for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Molecular Ion Peak: For this compound (C₆H₈BrN₃), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. The exact mass measurement from HRMS would allow for the unambiguous determination of the molecular formula.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the fragment ions can provide valuable structural information. Expected fragmentation pathways could include the loss of a methyl group, the bromine atom, or cleavage of the pyrimidine ring.

Expected Mass Spectrometry Data

| Ion | Expected m/z | Relative Abundance |

| [M]⁺ (with ⁷⁹Br) | 201 | High |

| [M+2]⁺ (with ⁸¹Br) | 203 | High (~1:1 with M⁺) |

| [M-CH₃]⁺ | 186/188 | Moderate |

| [M-Br]⁺ | 122 | Moderate |

Note: The m/z values are for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present.

C-H stretching: Vibrations from the aromatic C-H (on the pyrimidine ring) and aliphatic C-H (on the methyl groups) would appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

N-H stretching: If any N-H bonds were present (which is not the case for the N-methylated amine), they would appear as a broad band around 3500-3300 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the amine group would be observed in the 1350-1250 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. The C-Br stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| C=N/C=C ring stretch | 1600-1400 | 1600-1400 |

| C-N stretch | 1350-1250 | 1350-1250 |

| C-Br stretch | 600-500 | 600-500 |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would reveal the planarity of the pyrimidine ring and the orientation of the N-methyl and C2-methyl groups relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 5 Bromo N,2 Dimethylpyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 5-bromo-N,2-dimethylpyrimidin-4-amine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can elucidate key electronic properties. nih.gov For pyrimidine (B1678525) derivatives, these calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. samipubco.com A smaller gap generally implies higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. dergipark.org.tr For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and the region around the bromine atom may be electron-poor (electrophilic).

Table 1: Predicted Electronic Properties of a Pyrimidine Derivative from DFT Calculations (Note: This data is illustrative and based on typical values for similar pyrimidine derivatives, not specifically for this compound.)

| Property | Predicted Value | Significance |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Studies

These simulations model the atoms as spheres and the bonds as springs, calculating the forces between atoms and their subsequent motion using classical mechanics. By simulating the molecule in a solvent box (e.g., water), one can observe how it interacts with its environment. This is crucial for understanding its behavior in biological systems. The results can provide information on preferred dihedral angles, the stability of different conformers, and the formation of hydrogen bonds.

Table 2: Illustrative Conformational Data from Molecular Dynamics Simulations (Note: This data is hypothetical and represents the type of information obtainable from MD simulations for a molecule like this compound.)

| Parameter | Description | Typical Finding |

| Dihedral Angle (C4-N-C(methyl)-H) | Rotation around the C-N bond of the dimethylamino group. | Analysis would reveal the most stable rotational positions of the methyl groups. |

| Radial Distribution Function | Probability of finding a solvent molecule at a certain distance from a specific atom. | Would show the hydration shell around the polar nitrogen atoms. |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time. | A low RMSD would indicate a relatively rigid molecular structure. |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). nih.gov DFT calculations can also predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule, which can be compared with experimental IR and Raman spectra. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated to help assign the peaks in experimental NMR spectra. nih.gov

Table 3: Predicted Spectroscopic Data for a Substituted Pyrimidine (Note: This data is representative and based on computational studies of similar molecules.)

| Spectroscopic Technique | Predicted Parameter | Assignment |

| UV-Visible (TD-DFT) | λmax ≈ 275 nm | π → π* transition within the pyrimidine ring. |

| IR (DFT) | ~1620 cm⁻¹ | C=N stretching vibration of the pyrimidine ring. |

| ¹H NMR (DFT) | ~7.8 ppm | Chemical shift of the C6-H proton on the pyrimidine ring. |

| ¹³C NMR (DFT) | ~160 ppm | Chemical shift of the C4 carbon attached to the amino group. |

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-activity relationships (QSAR). nih.gov QSAR studies correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.gov For a class of compounds including this compound, computational descriptors can be calculated to build a QSAR model.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.gov By developing a mathematical relationship between these descriptors and a measured activity (e.g., enzyme inhibition), the model can predict the activity of new, unsynthesized compounds. Such models are valuable in medicinal chemistry for designing more potent and selective molecules. For pyrimidine derivatives, QSAR models have been used to predict activities ranging from anticancer to antimicrobial. nih.govnih.gov

Table 4: Common Computational Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |

| Steric | Molecular Surface Area | Describes the size and shape of the molecule, influencing its fit into a binding site. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

| Lipophilic | LogP | Predicts the molecule's partitioning between water and an organic solvent, affecting its absorption and distribution. |

Applications As Synthetic Intermediates and Scaffold Building Blocks

Role in Complex Organic Molecule Synthesis

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key feature of 5-bromo-N,2-dimethylpyrimidin-4-amine, rendering it an excellent substrate for various cross-coupling reactions. This halogen acts as a "synthetic handle," allowing for the introduction of a wide array of substituents through reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the construction of complex carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine can be substituted with aryl, heteroaryl, or alkyl groups via Suzuki coupling with corresponding boronic acids. This versatility is crucial for building intricate molecular architectures, potentially leading to the synthesis of novel bioactive compounds or functional materials. While specific examples detailing the use of this compound are not extensively documented in mainstream literature, the reactivity of the bromo-pyrimidine moiety is a well-established principle in organic synthesis.

Scaffold for Medicinal Chemistry Lead Generation and Optimization

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. chemicalbook.comcalpaclab.com The structural framework of this compound provides a solid foundation for the design and synthesis of new therapeutic agents.

The substituents on the pyrimidine ring—the bromo, methyl, and dimethylamino groups—offer multiple points for modification, which is a critical aspect of lead generation and optimization. Medicinal chemists can systematically alter these groups to explore the structure-activity relationship (SAR) of a compound series, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The design of pyrimidine-based scaffolds for chemical biology and drug discovery is guided by several key principles. chemicalbook.com These include:

Vectorial Display of Functionality: The pyrimidine ring acts as a rigid core from which substituents can be projected in well-defined spatial orientations. This allows for precise positioning of functional groups to maximize interactions with a biological target.

Modularity: The synthesis of pyrimidine derivatives is often modular, allowing for the facile introduction of diverse building blocks. chemicalbook.com This combinatorial approach is highly valuable for creating large libraries of compounds for high-throughput screening.

Bioisosteric Replacement: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking interactions of endogenous ligands with their receptors. Modifications to the scaffold can fine-tune these interactions.

The structure of this compound aligns well with these principles, making it a theoretically attractive starting point for drug discovery programs.

The specific substituents on the this compound scaffold play a crucial role in its potential interactions with biological targets. calpaclab.com

5-Bromo Group: The bromine atom is not only a synthetic handle but also influences the electronic properties of the pyrimidine ring. Its electron-withdrawing nature can affect the pKa of the ring nitrogens and modulate the strength of hydrogen bonding. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

4-Dimethylamino Group: The dimethylamino group is a strong electron-donating group and can act as a hydrogen bond acceptor. Its presence significantly impacts the electronic distribution within the pyrimidine ring and can be crucial for anchoring the ligand in the binding site of a target.

Potential in Material Science and Functional Materials Development

While the primary focus for pyrimidine derivatives has historically been in the life sciences, their unique electronic and structural properties also make them interesting candidates for applications in material science. The electron-deficient nature of the pyrimidine ring, which can be further tuned by substituents, suggests potential uses in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The ability to undergo cross-coupling reactions at the 5-position of this compound allows for the construction of conjugated polymers or oligomers. These materials could exhibit interesting photophysical or electronic properties. However, it is important to note that the exploration of this compound specifically for material science applications is a nascent area with limited dedicated research currently available in the public domain.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 5-bromo-N,2-dimethylpyrimidin-4-amine and its derivatives. While classical synthetic routes for pyrimidines are well-established, modern methodologies can offer significant improvements. humanjournals.comorientjchem.org

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the purity of the synthesized compounds compared to conventional heating methods.

Green Chemistry Approaches: The use of greener solvents, catalyst-free conditions, or recyclable catalysts will be crucial for developing sustainable synthetic pathways.

Cross-Coupling Reactions: The bromine atom at the C-5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows for the introduction of a wide array of substituents, enabling the creation of extensive libraries of novel compounds for screening.

| Methodology | Potential Advantage | Relevant Research Area |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Process optimization |

| One-Pot Reactions | Increased efficiency, reduced waste | Streamlined manufacturing |

| Suzuki Cross-Coupling | Versatile C-C bond formation | Derivative synthesis |

| Sustainable Catalysis | Reduced environmental impact | Green chemistry |

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural, electronic, and physicochemical properties of this compound will be achieved through the synergy of advanced analytical and computational methods.

Spectroscopic analysis is fundamental for the structural elucidation and characterization of pyrimidine (B1678525) derivatives. vandanapublications.comsciencepublishinggroup.com Future research will benefit from:

High-Resolution NMR Spectroscopy: Advanced techniques like 2D-NMR (COSY, HSQC, HMBC) will be essential for the unambiguous assignment of proton and carbon signals, especially in more complex derivatives. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy: This will continue to be a valuable tool for identifying key functional groups and vibrational modes within the molecule. vandanapublications.com

Vacuum Ultraviolet (VUV) Spectroscopy: Investigating the electronic transitions using VUV spectroscopy can provide detailed insights into the molecule's excited states, which is particularly relevant for materials science applications. rsc.org

Computational chemistry offers predictive power that can guide and accelerate experimental research. nih.gov Emerging applications include:

Density Functional Theory (DFT): DFT calculations can be used to predict geometric parameters, vibrational frequencies, and electronic properties, corroborating experimental data from NMR and FTIR. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of derivatives of this compound, helping to prioritize which compounds to synthesize and test. nih.govnih.govmdpi.com

Molecular Docking: These simulations can predict how the molecule and its derivatives might bind to biological targets like enzymes or receptors, providing insights into potential mechanisms of action for drug discovery purposes. biointerfaceresearch.comresearchgate.net

| Technique | Application | Expected Outcome |

|---|---|---|

| 2D-NMR Spectroscopy | Structural Elucidation | Unambiguous assignment of atoms and bonds |

| Density Functional Theory (DFT) | Property Prediction | Calculation of electronic and geometric parameters |

| QSAR Modeling | Activity Prediction | Correlation of structure with biological function |

| Molecular Docking | Binding Analysis | Identification of potential biological targets |

Innovative Applications in Chemical Synthesis and Functional Materials

The unique structure of this compound makes it a valuable intermediate for creating a variety of complex organic molecules and functional materials.

As a building block in organic synthesis , its utility stems from the reactive C-Br bond, which can be readily transformed into other functional groups or used as an anchor point for building larger molecular frameworks. mdpi.comnbinno.com This makes it a key precursor for synthesizing libraries of substituted pyrimidines for various applications.

In the realm of functional materials , pyrimidine derivatives are being explored for their electronic and optical properties. mdpi.com Future research could investigate the incorporation of the this compound scaffold into:

Organic Light-Emitting Diodes (OLEDs): By appending suitable chromophores, novel materials for OLEDs could be developed.

Sensors: Derivatives could be designed to act as chemosensors for detecting specific ions or molecules.

Catalysts: The nitrogen atoms in the pyrimidine ring could serve as coordination sites for metal catalysts.

Interdisciplinary Research Potential in Bio-organic Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals, including anticancer and antiviral agents. humanjournals.comjchemrev.commdpi.comgsconlinepress.comsjomr.org.innih.govnih.gov The future bio-organic chemistry research on this compound is particularly promising.

Potential avenues of exploration include:

Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of novel bioactive compounds. The bromine atom not only allows for diverse chemical modifications but can also participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.

Enzyme Inhibitors: Many pyrimidine analogues function as inhibitors of key enzymes, such as kinases. biointerfaceresearch.com Derivatives of this compound could be screened for inhibitory activity against various therapeutic targets.

Molecular Probes: The bromine atom can be replaced with a radioactive isotope (e.g., ⁷⁶Br or ⁷⁷Br) to create radiolabeled probes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, allowing for the study of biological processes in vivo. Halogenated pyrimidines have been explored for such applications. nih.gov

This interdisciplinary approach, combining synthetic chemistry with biology and medicine, holds the key to unlocking the full therapeutic potential of this and related pyrimidine compounds.

Q & A

Q. What synthetic methodologies are commonly employed for 5-bromo-N,2-dimethylpyrimidin-4-amine?

The synthesis typically involves multi-step routes, starting with halogenation and alkylation of pyrimidine precursors. For example, analogous pyrimidine derivatives are synthesized via nucleophilic substitution at the 4-position, followed by bromination at the 5-position using reagents like PBr₃ or N-bromosuccinimide under controlled conditions. Subsequent dimethylation of the amine group is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. How is the structural integrity of this compound validated?

Key characterization techniques include:

- NMR spectroscopy : - and -NMR to confirm substitution patterns and methyl group integration.

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Mass spectrometry : Validates molecular weight and bromine isotopic patterns.

Q. What are the critical structural features influencing its reactivity?

- The bromine atom at C5 enhances electrophilic substitution reactivity due to its electron-withdrawing effect.

- The N-methyl groups sterically hinder nucleophilic attack at the amine site.

- Intramolecular hydrogen bonding (e.g., N–H⋯N) can stabilize specific conformations, affecting reaction pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or bromination be mitigated?

- Temperature control : Lower temperatures favor kinetic control, reducing side reactions.

- Catalytic systems : Use of Pd catalysts or Lewis acids (e.g., AlCl₃) to direct bromination to the desired position.

- Protecting groups : Temporary protection of the amine group prevents undesired alkylation .

Q. How to resolve contradictions in crystallographic data between polymorphic forms?

- High-resolution X-ray diffraction : Compare unit cell parameters and hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯F interactions).

- SHELX refinement : Advanced software tools (SHELXL) model disorder and thermal parameters to resolve ambiguities in bond distances and angles .

- Complementary techniques : Pair crystallography with solid-state NMR to validate dynamic structural features.

Q. What strategies optimize bioactivity studies given limited direct data on this compound?

- Analog-based inference : Compare with structurally related pyrimidines (e.g., 6-methyl-2-phenyl derivatives) known for antibacterial or antifungal activity via cholinesterase inhibition .

- Molecular docking : Use computational models to predict binding affinity with target enzymes (e.g., acetylcholinesterase).

- In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains to establish baseline activity.

Q. How do solvent polarity and reaction media affect synthetic yield?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amine groups but may promote side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in alkylation steps.

- Phase-transfer catalysis : Useful for biphasic reactions involving halogenated intermediates .

Data Contradiction Analysis

Q. Conflicting reports on dihedral angles in polymorphs: How to reconcile differences?

Polymorphic variations arise from packing forces and crystallization conditions. For example, dihedral angles between pyrimidine and aryl rings in different polymorphs (e.g., 11.3° vs. 77.5°) reflect distinct intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding). Validate via:

- Thermal analysis (DSC/TGA) : Correlate structural stability with packing efficiency.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C–H⋯F vs. N–H⋯N) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.